molecular formula C12H15BrN2O2 B2617085 N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide CAS No. 2548984-90-1

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide

Cat. No.: B2617085
CAS No.: 2548984-90-1
M. Wt: 299.168
InChI Key: DEHPXBKDHFQVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is an organic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.168 g/mol. This compound features a central ethyl chain connecting two acetamide groups and a bromophenyl ring attached to one of the acetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide typically involves the following steps:

    Acetylation: The addition of an acetamide group to the brominated phenyl ring.

    Ethylation: The attachment of an ethyl chain to the acetamide group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The acetamide groups can undergo hydrolysis, breaking the amide bond and yielding acetic acid and corresponding amines.

    Debromination: The bromo group can be removed under specific conditions, leading to the formation of a new aromatic compound.

Common Reagents and Conditions

    Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.

    Debromination: Often requires reducing agents or catalytic hydrogenation.

Major Products

    Hydrolysis: Acetic acid and amines.

    Debromination: A new aromatic compound without the bromine atom.

Scientific Research Applications

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide has diverse applications in scientific research:

    Medicinal Chemistry: Its structure suggests potential use in drug design and development due to the presence of bioactive functional groups.

    Biological Studies: The compound can be used to study biological processes involving amide and bromo functional groups.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide involves its interaction with biological molecules through hydrogen bonding and lipophilic interactions due to its amide and bromo groups. These interactions can influence various molecular pathways and targets, making it a valuable compound for studying biological mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)acetamide: Similar structure but lacks the ethyl chain.

    N-(4-acetamidophenyl)ethylacetamide: Similar structure but lacks the bromine atom.

Uniqueness

N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide is unique due to the combination of its ethyl chain, acetamide groups, and bromophenyl ring, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-acetamido-3-bromophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHPXBKDHFQVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.